2-Benzyl-3-ethoxy-3-oxopropanoic acid
Overview
Description
2-Benzyl-3-ethoxy-3-oxopropanoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a carboxylic acid derivative that features both benzyl and ethoxy groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of benzyl bromide with ethyl acetoacetate in the presence of a base, followed by hydrolysis and acidification to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Benzyl-3-ethoxy-3-oxopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyl-3-ethoxy-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-ethoxy-3-oxopropanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The benzyl group can undergo electrophilic aromatic substitution, while the ethoxy group can be involved in nucleophilic substitution reactions. The carboxylic acid group can participate in acid-base reactions and form esters or amides .
Comparison with Similar Compounds
2-Benzyl-3-ethoxy-3-oxopropanoic acid can be compared with similar compounds such as:
2-Benzyl-3-methoxy-3-oxopropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Benzyl-3-ethoxy-3-oxobutanoic acid: Similar structure but with an additional carbon in the backbone.
2-Phenyl-3-ethoxy-3-oxopropanoic acid: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-benzyl-3-ethoxy-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDBSOXJYRJAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387256 | |
Record name | 2-benzyl-malonic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-39-9 | |
Record name | 2-benzyl-malonic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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